1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.404. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonding Patterns and Structural Analysis
- Studies on compounds with similar structural motifs to 1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone highlight the significance of hydrogen-bonding patterns in determining the crystal structures of enaminones. These patterns facilitate the formation of bifurcated intra- and intermolecular hydrogen bonds, leading to distinct molecular assemblies in the solid state, which are crucial for understanding the physicochemical properties and reactivity of such compounds (Balderson et al., 2007).
Synthesis and Pharmacological Applications
- The synthesis and evaluation of a new series of pyrazoles, leading to the identification of σ1 receptor antagonists for pain management, exemplify the pharmaceutical relevance of structurally complex molecules. These compounds, including ones structurally related to this compound, show promise in the treatment of pain due to their high metabolic stability, solubility, and significant pharmacokinetic profiles (Díaz et al., 2020).
Antiviral Activity
- Research on derivatives of similar compounds reveals their potential antiviral activities. The structural modification and synthesis of specific heterocyclic compounds based on pyrazine scaffolds have shown cytotoxicity against various viral pathogens, highlighting the therapeutic potential of these molecules in developing new antiviral drugs (Attaby et al., 2006).
Antibacterial Activity
- The microwave-assisted synthesis of compounds containing the piperidine moiety, analogous to the target molecule, and their subsequent screening for antibacterial activity demonstrate the role of such compounds in the development of new antibacterial agents. This research underscores the importance of structural diversity in the synthesis of compounds with potential medicinal applications (Merugu et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likePhosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentrations of cyclic nucleotides.
Mode of Action
This could result in alterations in the levels of cyclic nucleotides within the cell, thereby affecting signal transduction .
Biochemical Pathways
These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds have shown good in vivo target occupancy and efficacy in preclinical species . These properties are crucial for the bioavailability of the compound.
Result of Action
Based on the potential targets and pathways, it might lead to changes in cellular processes such as cell proliferation, differentiation, and apoptosis .
Properties
IUPAC Name |
1-[4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-13(22)20-9-4-14(5-10-20)17(23)21-8-2-3-15(12-21)24-16-11-18-6-7-19-16/h6-7,11,14-15H,2-5,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWYVFXWDYQDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.